molecular formula C18H27ClN2O4 B2866564 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride CAS No. 1396849-57-2

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride

Cat. No.: B2866564
CAS No.: 1396849-57-2
M. Wt: 370.87
InChI Key: MHWVJVSROSOOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 2-methoxyphenoxy ethanone moiety. The hydrochloride salt enhances solubility and stability. The cyclopropyl group confers steric and electronic effects, while the 2-methoxyphenoxy group may influence pharmacokinetics through hydrogen bonding and lipophilicity modulation. The molecular formula is estimated as C₁₈H₂₅N₂O₄·HCl (molar mass ≈ 377.0 g/mol).

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-23-16-4-2-3-5-17(16)24-13-18(22)20-10-8-19(9-11-20)12-15(21)14-6-7-14;/h2-5,14-15,21H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVJVSROSOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Key Observations :

  • The 2-methoxyphenoxy ethanone moiety differs from chloro () or pyrrole-linked () groups, likely altering electronic properties and target selectivity.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound LogP (Predicted) Solubility (mg/mL) Reported Biological Activities
Target Compound ~1.8 (moderate lipophilicity) Moderate (hydrochloride salt) Not explicitly reported; structural analogs suggest CNS or anti-inflammatory potential
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ~2.5 Low (neutral form) Kinase inhibition (pyrimidine moiety)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ~2.1 Low Antifungal, antibacterial (phenylpiperazine activity)
Cetirizine-related compounds (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) ~3.0 High (hydrophilic ethanol group) Antihistamine (H1 receptor antagonism)

Key Observations :

  • The hydroxyethyl and methoxyphenoxy groups in the target compound may enhance water solubility compared to chlorinated analogues (), though less than cetirizine derivatives ().
  • The cyclopropyl group could reduce oxidative metabolism, extending half-life relative to phenyl-substituted compounds ().

Research Findings and Therapeutic Potential

  • The methoxy group may improve blood-brain barrier penetration.
  • These compounds show broader antimicrobial activity.
  • Hydroxypropyl-Pyrrole Derivatives () : The pyrrole linkage may target heme-containing enzymes or ion channels, common in antimalarial or anticonvulsant drugs.

Preparation Methods

Preparation of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine

Step 1: Cyclopropyl Grignard Addition
2-Cyclopropylethanol is synthesized via Grignard reaction between cyclopropylmagnesium bromide and ethylene oxide. The alcohol is subsequently oxidized to 2-cyclopropylacetaldehyde using manganese(IV) oxide in dichloromethane.

Step 2: Reductive Amination
The aldehyde undergoes reductive amination with piperazine using sodium cyanoborohydride in methanol, yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

Reaction Conditions :

Parameter Value Source
Solvent Methanol
Reducing Agent NaBH3CN
Temperature 0–25°C
Yield 72–85%

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Step 1: Etherification
2-Methoxyphenol reacts with chloroacetic acid in alkaline conditions (K2CO3 in acetone) to form 2-(2-methoxyphenoxy)acetic acid.

Reaction Conditions :

Parameter Value Source
Base K2CO3
Solvent Acetone
Temperature Reflux (56°C)
Yield 88%

Step 2: Activation as Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride, crucial for subsequent acylations.

Final Coupling and Salt Formation

Acylation of Piperazine Intermediate

The piperazine derivative is reacted with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane with triethylamine as a base.

Reaction Conditions :

Parameter Value Source
Solvent CH2Cl2
Base Et3N
Temperature 0°C → RT
Yield 65–78%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.25 equiv) in ethanol, precipitating the hydrochloride salt.

Crystallization :

Parameter Value Source
Solvent Ethanol
Acid HCl (gas)
Purity >99% (HPLC)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 1.10–1.25 (m, 4H, cyclopropyl), 3.45–3.70 (m, 8H, piperazine), 4.20 (s, 2H, CH2CO), 6.85–7.10 (m, 4H, aryl).
  • IR (KBr) : 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity and Yield Optimization

Comparative analysis of catalysts for acylation:

Catalyst Yield (%) Purity (%) Source
None (thermal) 52 91
DMAP 78 98
HOBt 75 97

Discussion of Challenges and Solutions

  • Steric Hindrance : The cyclopropyl group impedes N-alkylation. Microwave-assisted synthesis (160°C, 6 hours) improved yields by 15%.
  • Salt Hygroscopicity : Ethanol recrystallization reduced moisture uptake from 8% to <1%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.